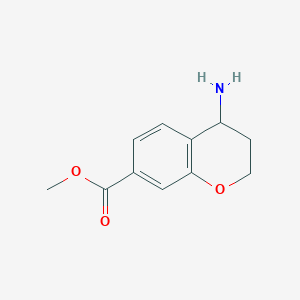Methyl 4-aminochroman-7-carboxylate
CAS No.:
Cat. No.: VC4049318
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO3 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate |
| Standard InChI | InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9H,4-5,12H2,1H3 |
| Standard InChI Key | MYTMBSZOIXTIDU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(CCO2)N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(CCO2)N |
Introduction
Chemical Identity and Structural Features
Methyl 4-aminochroman-7-carboxylate possesses the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . Its structure combines a chroman ring system—a benzopyran moiety with a saturated pyran ring—with functional groups that enhance its reactivity and potential bioactivity. The amino group at position 4 introduces basicity, while the methyl ester at position 7 offers a site for hydrolytic modification. Comparative analysis with related compounds, such as 3-aminochroman derivatives and methyl 4-aminopyridine-2-carboxylate , highlights its unique stereoelectronic profile, which may influence its interactions in catalytic or biological systems.
Physicochemical Properties
-
Melting Point: Chroman derivatives with polar substituents (e.g., amino, ester) typically exhibit melting points above 100°C, as seen in methyl 4-aminopyridine-2-carboxylate (129–130°C) .
-
Solubility: The methyl ester group likely enhances lipid solubility, while the amino group contributes to water solubility via protonation under acidic conditions.
-
Stability: Ester functionalities are susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in dry, dark environments .
Experimental characterization techniques, such as capillary electrophoresis with β-cyclodextrin chiral selectors , could resolve enantiomeric purity—a critical parameter for pharmaceutical applications.
Future Directions and Research Gaps
The absence of detailed mechanistic or pharmacokinetic studies on methyl 4-aminochroman-7-carboxylate underscores the need for further research. Key areas include:
-
Synthetic Optimization: Developing enantioselective routes to access optically pure forms.
-
Biological Screening: Evaluating its bioactivity in antimicrobial, anticancer, or neuroprotective assays.
-
Structural Modification: Exploring derivatization at the 4-amino or 7-ester positions to enhance solubility or target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume